

physical and chemical properties of 2,2-Difluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2,2-
Compound Name:	Difluorocyclopropanecarboxylic acid
Cat. No.:	B012949

[Get Quote](#)

An In-depth Technical Guide to 2,2-Difluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclopropane ring imparts unique physicochemical properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **2,2-difluorocyclopropanecarboxylic acid**, detailed experimental protocols for its synthesis, and a summary of its applications.

Physical and Chemical Properties

2,2-Difluorocyclopropanecarboxylic acid is a white to off-white solid at room temperature. It is soluble in water and other polar organic solvents.^[1] The gem-difluoro substitution on the cyclopropane ring has a pronounced electron-withdrawing effect, which increases the acidity of

the carboxylic acid group compared to its non-fluorinated analog.[2] While a specific pKa value for this compound is not readily available in the literature, it is expected to be lower than that of cyclopropanecarboxylic acid ($pK_a \approx 4.8$).

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	$C_4H_4F_2O_2$	[3]
Molecular Weight	122.07 g/mol	[3][4]
CAS Number	107873-03-0	[3]
Melting Point	60-65 °C	
Boiling Point	70 °C at 7 mmHg	
Appearance	Solid, off-white powder	
Purity	>97% (typical)	[2]
XLogP3-AA	0.6	[4]
Topological Polar Surface Area	37.3 Å ²	[4]

Spectroscopic Data

While specific spectra for **2,2-difluorocyclopropanecarboxylic acid** are not widely published, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons and the single methine proton of the cyclopropane ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine atoms and the carboxylic acid group.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the methine carbon, and the gem-difluoro substituted quaternary carbon. The carbon attached to the fluorine atoms would exhibit a characteristic splitting pattern due to C-F coupling.

- IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm^{-1} . A strong carbonyl (C=O) stretching absorption is expected around 1700 cm^{-1} . The C-F stretching vibrations will also be present, typically in the 1100-1000 cm^{-1} region.

Chemical Properties and Reactivity

The chemistry of **2,2-difluorocyclopropanecarboxylic acid** is characterized by the reactivity of its carboxylic acid functional group and the unique properties of the gem-difluorocyclopropyl moiety.

- Carboxylic Acid Reactions: The carboxylic acid group can undergo a variety of standard transformations, including:
 - Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
 - Amide Formation: Conversion to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.
 - Reduction: Reduction to the corresponding primary alcohol, 2,2-difluorocyclopropylmethanol, using reducing agents like lithium aluminum hydride.
- Ring Stability and Opening: The cyclopropane ring is strained, and under certain conditions, can undergo ring-opening reactions. For instance, an unexpected ring-opening has been observed during Friedel-Crafts reactions, where the formation of an acylium ion is proposed to destabilize the strained three-membered ring.[\[2\]](#)

Applications in Research and Development

2,2-Difluorocyclopropanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[\[1\]](#)

- Pharmaceuticals: The gem-difluorocyclopropyl group is used as a bioisostere for other chemical groups in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.[\[1\]](#)

- Agrochemicals: This compound is also utilized in the development of new herbicides, fungicides, and insecticides.[\[1\]](#)

Experimental Protocols

A common and practical method for the preparation of **2,2-difluorocyclopropanecarboxylic acid** is the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluorocyclopropanecarboxylate.

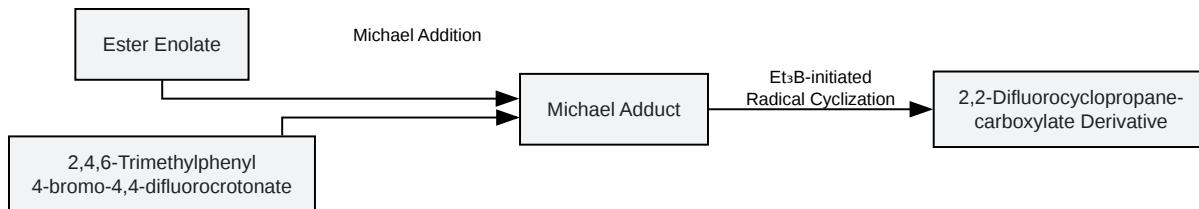
Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid via Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate

This protocol is based on established methods for the saponification of sterically hindered esters.

Materials and Reagents:

- Ethyl 2,2-difluorocyclopropanecarboxylate
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Tetrahydrofuran (THF)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran and

deionized water.

- **Addition of Base:** To the stirred solution, add lithium hydroxide monohydrate (approximately 2-3 equivalents).
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. This may take several hours.
- **Work-up and Acidification:** Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
- **Extraction:** Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,2-difluorocyclopropanecarboxylic acid**.
- **Purification:** The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

A representative synthetic route to **2,2-difluorocyclopropanecarboxylic acid** derivatives involves a Michael addition followed by a radical cyclization.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,2-difluorocyclopropanecarboxylate derivatives.

Safety Information

2,2-Difluorocyclopropanecarboxylic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ossila.com [ossila.com]
- 3. 2,2-Difluorocyclopropanecarboxylic acid 97 107873-03-0 [sigmaaldrich.com]
- 4. (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2,2-Difluorocyclopropanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012949#physical-and-chemical-properties-of-2-2-difluorocyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com